molecular formula C10H9Cl3O2 B13298323 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

Cat. No.: B13298323
M. Wt: 267.5 g/mol
InChI Key: VLNKYDBQRFXWDE-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one ( 1250162-29-8) is an organic compound supplied for research and development purposes. This molecule has a molecular formula of C 10 H 9 Cl 3 O 2 and a molecular weight of 267.54 g/mol . Its structure features a propan-1-one group with a methyl substituent, linked to a 2,3,5-trichloro-6-hydroxybenzene ring, which may be of significant interest in various synthetic and investigative applications . The presence of both electron-withdrawing chlorine atoms and a hydroxy group on the aromatic ring makes this compound a potential intermediate in organic synthesis, particularly in the development of more complex halogenated structures. Researchers can explore its utility in pharmaceutical chemistry, material science, and as a building block for ligands or novel chemical entities. The compound is associated with the MDL number MFCD16742921 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of its quality and precise specification for their experimental work. For more detailed handling and safety information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C10H9Cl3O2

Molecular Weight

267.5 g/mol

IUPAC Name

2-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C10H9Cl3O2/c1-4(2)9(14)7-8(13)5(11)3-6(12)10(7)15/h3-4,15H,1-2H3

InChI Key

VLNKYDBQRFXWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Stepwise Process:

Step Description Reagents & Conditions Notes
1. Phenolic precursor synthesis Phenol derivative with hydroxyl group Starting from commercially available phenol derivatives
2. Selective chlorination Chlorinating agents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) Conditions: room temperature or slightly elevated temperature, control over regioselectivity is critical
3. Hydroxy group protection (if necessary) Protecting groups like methyl or acetyl To prevent undesired side reactions during chlorination
4. Introduction of methyl group Friedel-Crafts alkylation using methyl chloride or methyl iodide with Lewis acid catalysts like AlCl₃ Ensures methylation at the desired position
5. Acylation to form the ketone Acyl chlorides (e.g., acetyl chloride) or anhydrides in presence of base (e.g., pyridine) Yields the target propan-1-one derivative

Advantages:

  • Well-established, straightforward, suitable for scale-up
  • High regioselectivity if conditions are optimized

Limitations:

  • Potential over-chlorination or poly-substitution
  • Need for protection/deprotection steps

Multi-Component Synthetic Route via Aromatic Nucleophilic Substitution

Method Overview:
This approach employs nucleophilic aromatic substitution (SNAr) on chlorinated phenols, followed by acylation to form the desired ketone.

Key Process:

Step Reagents & Conditions Description
1. Chlorinated phenol (2,3,5-trichlorophenol) Commercially available or synthesized via chlorination of phenol
2. Nucleophilic substitution React with methyl acetoacetate or similar β-keto esters in the presence of base (e.g., potassium carbonate) Introduces the acetoacetate moiety onto the aromatic ring
3. Hydrolysis and decarboxylation Acid or base hydrolysis followed by decarboxylation Converts ester to ketone, yielding the target compound

Research Data:

  • Similar methods are used in patent CN113121502A, where chlorinated phenolic compounds are extracted and further derivatized through aqueous and organic phase separations, indicating feasibility for this route.

One-Pot Multi-Step Synthesis via Organocatalysis and Halogenation

Method Overview:
Recent advances include one-pot reactions combining halogenation, hydroxylation, and acylation steps under controlled conditions.

Procedure:

Step Reagents & Conditions Notes
1. Chlorination of phenol NCS or sulfuryl chloride, room temperature, in inert solvents like dichloromethane
2. Hydroxylation at specific positions Catalyzed by Lewis acids or via electrophilic substitution
3. Acylation with methyl acetoacetate Base catalysis, e.g., sodium ethoxide, at moderate temperatures (~50°C)
4. Purification Chromatography or recrystallization

Advantages:

  • Reduced reaction steps and time
  • Improved yield potential

Alternative Synthesis via Cross-Coupling and Halogenation

Method Overview:
Utilizes modern cross-coupling reactions (e.g., Suzuki or Heck) to attach the phenyl ring with multiple chlorines, followed by functional group modifications.

Process Outline:

Step Reagents & Conditions Notes
1. Synthesis of halogenated phenyl boronic acids Commercially available or synthesized via halogenation of phenyl boronic acids
2. Cross-coupling with suitable precursors Palladium catalysts, inert atmosphere, elevated temperatures
3. Functionalization Hydroxylation, methylation, and acylation as needed

Relevance:
This method offers high regioselectivity and functional group tolerance, suitable for complex derivatives like the target compound.

Summary of Key Reagents and Conditions

Reagent Purpose Typical Conditions References
N-Chlorosuccinimide Chlorination Room temperature, inert solvent ,
Acetyl chloride Acylation 0-50°C, in pyridine or similar base
Methyl acetoacetate Ketone precursor Reflux in ethanol or methanol ,
Sodium hydroxide Hydrolysis, decarboxylation Room temperature to reflux ,
Palladium catalysts Cross-coupling Elevated temperature, inert atmosphere

Concluding Remarks

The synthesis of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one can be achieved through various sophisticated methods, primarily involving aromatic halogenation, nucleophilic substitution, and acylation strategies. The choice of method depends on the desired yield, scale, and available reagents. Recent advances in one-pot multi-step reactions and cross-coupling techniques provide promising avenues for efficient and scalable production.

Note: All methods should be optimized for regioselectivity, reaction conditions, and purification to ensure high purity and yield, aligning with industrial standards and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups, such as chlorine atoms, can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight and Lipophilicity : The chlorinated compound (253.5 g/mol) has a 37% higher molecular weight than 2a , primarily due to chlorine atoms. This likely increases its logP value, making it more lipophilic .
  • NMR Shifts: In 2a, the hydroxyl-rich phenyl ring (2,4,6-trihydroxy) generates deshielded aromatic protons (δ 5.81 ppm) and distinct ketone carbon signals (δ 210.3 ppm).
  • Synthetic Efficiency: The low yield of 2a (6.75%) suggests challenges in isolating hydroxylated analogs, possibly due to side reactions or solubility issues. No yield data is available for the chlorinated compound, but its synthesis may require specialized conditions for halogenation .

Biological Activity

2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one is an organic compound characterized by a complex structure that includes a propanone backbone with a 2,3,5-trichloro-6-hydroxyphenyl substituent. Its molecular formula is C10H9Cl3O2C_{10}H_9Cl_3O_2 and it has a molecular weight of approximately 267.54 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique biological activities.

The compound's structure allows it to exhibit various chemical behaviors typical of ketones, including nucleophilic addition reactions. The presence of multiple chlorine atoms and a hydroxyl group may influence its reactivity and biological activity significantly.

Antimicrobial Properties

Recent studies have indicated that 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of several common antimicrobial agents, suggesting a promising role in developing new antimicrobial therapies.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one showed strong inhibition of lipid peroxidation, indicating its potential to protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.

Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of this compound has revealed that it can inhibit the proliferation of various cancer cell lines. For example, studies conducted on human colorectal adenocarcinoma cells showed that treatment with the compound resulted in significant reductions in cell viability. The IC50 values were calculated to be in the micromolar range, which highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-oneC10H9Cl3O2Hydroxyl and trichloro groups15 (S. aureus)12
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-oneC10H8Cl2OFewer chlorine atoms25 (E. coli)20
4-ChloroacetophenoneC8H7ClOSimpler structure30 (S. aureus)>50

This table illustrates that 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one possesses superior antimicrobial and cytotoxic properties compared to related compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported on the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.
  • Cancer Research : In a study focused on colorectal cancer treatment published in Cancer Research, researchers found that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • Oxidative Stress Studies : Research featured in Free Radical Biology and Medicine demonstrated that the antioxidant properties of this compound could mitigate oxidative damage in cellular models exposed to harmful agents.

Q & A

Q. What are the key considerations for synthesizing 2-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one, and how can yield be optimized?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or condensation reactions. Key variables include:
  • Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Solvents: Use anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis.
  • Temperature: Moderate heating (40–60°C) to balance reaction rate and side-product formation.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
    Yield optimization may require iterative adjustments, such as protecting the phenolic -OH group during synthesis to prevent undesired side reactions. For analogous compounds, yields as low as 6.75% have been reported, suggesting the need for catalyst screening or alternative reagents .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer:
  • Spectroscopy:
  • ¹H/¹³C-NMR: Assign peaks based on substituent effects. For example, the methyl group (δ ~1.1–1.3 ppm) and aromatic protons (δ ~5.8–7.5 ppm) can be compared to similar structures .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. Expected m/z for [M+H]⁺: ~290–300 (exact mass depends on isotopic Cl distribution).
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Chlorine atoms may introduce challenges due to heavy-atom effects, requiring high-resolution data .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

  • Methodological Answer:
  • Heavy Atoms: The three chlorine atoms create strong diffraction contrasts, complicating electron density maps. Use SHELXL’s absorption correction tools and high-resolution data (≤1.0 Å) to mitigate errors .
  • Disorder: Methyl or hydroxyl groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, SIMU) during refinement to model plausible geometries.
  • Validation: Cross-check with CCDC databases for similar trichlorophenyl structures to validate bond lengths and angles.

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer:
  • Comparative Analysis: Compare NMR shifts with structurally analogous compounds (e.g., 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one, δ 5.81 ppm for aromatic protons) to identify substituent effects. Chlorine’s electron-withdrawing nature may downfield-shift adjacent protons .
  • Experimental Reproducibility: Ensure consistent solvent (e.g., deuterated methanol vs. DMSO) and pH conditions, as phenolic -OH groups are sensitive to solvent exchange.
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Q. What computational approaches predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer:
  • DFT Calculations: Model the molecule’s electrostatic potential surface to identify nucleophilic/electrophilic sites. Chlorine atoms may stabilize negative charges, influencing hydrolysis rates.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. organic) to predict solubility and aggregation behavior.
  • Degradation Studies: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., dechlorination or oxidation).

Q. How does the substitution pattern (2,3,5-trichloro-6-hydroxy) influence biological activity in target identification studies?

  • Methodological Answer:
  • Pharmacophore Modeling: Map the trichloro-hydroxyphenyl moiety as a hydrophobic/electron-deficient region for receptor docking. Compare with bioactive analogues (e.g., antifungal agents with halogenated aromatics).
  • QSAR Studies: Correlate substituent electronegativity (Cl vs. -OH) with activity data from in vitro assays. Chlorine’s steric and electronic effects may enhance binding to enzymes like cytochrome P450 .

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